8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl 2-(4-methyl-1-piperazinyl)ethyl ether
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Overview
Description
1-[2-[(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]-4-methylpiperazine is a complex organic compound that belongs to the class of benzothiepin derivatives This compound is characterized by its unique structure, which includes a chlorinated benzothiepin ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]-4-methylpiperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: The benzothiepin ring is synthesized through a cyclization reaction involving a chlorinated benzene derivative and a thiol compound under basic conditions.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the benzothiepin derivative reacts with a piperazine compound in the presence of a suitable base.
Final Coupling: The final step involves the coupling of the benzothiepin-piperazine intermediate with an appropriate alkylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chlorinated benzothiepin ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzothiepin derivatives.
Scientific Research Applications
1-[2-[(3-Chloro-5,6-dihydrobenzob
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-5,6-dihydrobenzo bbenzazepin-11-yl)-N-methyl-1-propanamine
- 2-[(3-chloro-5,6-dihydrobenzo bbenzothiepin-6-yl)sulfanyl]acetic acid
Uniqueness
1-[2-[(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]-4-methylpiperazine stands out due to its unique combination of a benzothiepin ring and a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25ClN2OS |
---|---|
Molecular Weight |
389g/mol |
IUPAC Name |
1-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H25ClN2OS/c1-23-8-10-24(11-9-23)12-13-25-19-14-16-4-2-3-5-20(16)26-21-7-6-17(22)15-18(19)21/h2-7,15,19H,8-14H2,1H3 |
InChI Key |
BJZHTQLHPCJNND-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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